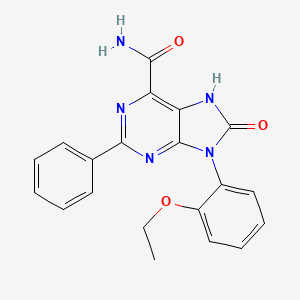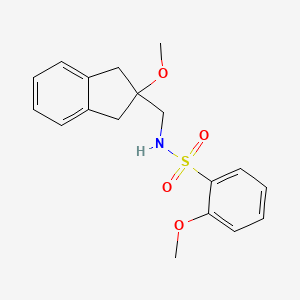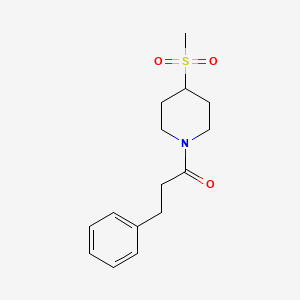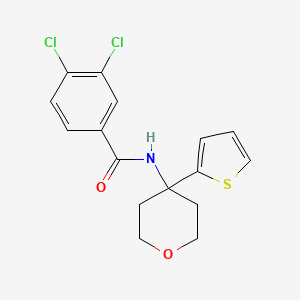
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol, also known as AC-262,356, is a synthetic compound that has gained attention in the scientific community for its potential use in research applications.
Mécanisme D'action
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol acts as a selective androgen receptor modulator by binding to androgen receptors and modulating their activity. This results in an increase in muscle mass and strength, as well as a decrease in fat mass. 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol has also been shown to have neuroprotective effects and may have potential therapeutic applications in neurodegenerative diseases.
Biochemical and Physiological Effects:
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol has been shown to increase muscle mass and strength in preclinical studies. It has also been shown to decrease fat mass and improve insulin sensitivity. 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol has neuroprotective effects and may have potential therapeutic applications in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol in lab experiments include its selective androgen receptor modulation, its ability to increase muscle mass and strength, and its potential therapeutic applications in neurodegenerative diseases. The limitations of using 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol in lab experiments include its limited availability and high cost.
Orientations Futures
For 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol research include further preclinical studies to investigate its potential therapeutic applications in neurodegenerative diseases. There is also potential for the development of 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol analogs with improved pharmacological properties. Additionally, more research is needed to fully understand the mechanism of action of 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol and its potential side effects.
Méthodes De Synthèse
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol is synthesized through a multistep process that involves the reaction of 2-methoxyphenol with ethyl chloroformate to form ethyl 2-methoxyphenyl carbonate. This intermediate is then reacted with 2-amino-5-(2-methoxyphenoxy)pyrimidine-4-carboxylic acid to form 2-(2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methoxyphenyl)oxy)phenyl carbonate. The final step involves the reaction of this intermediate with 3-chlorobenzyl alcohol to form 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol.
Applications De Recherche Scientifique
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol has been studied for its potential use in research applications related to androgen receptor modulation. Androgens are hormones that play a critical role in the development and maintenance of male sexual characteristics. Androgen receptor modulators are compounds that can selectively bind to androgen receptors and modulate their activity. 2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol has shown promising results in preclinical studies as a potential androgen receptor modulator.
Propriétés
IUPAC Name |
2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4/c1-30-20-7-2-3-8-21(20)32-22-13-27-24(26)28-23(22)18-10-9-17(12-19(18)29)31-14-15-5-4-6-16(25)11-15/h2-13,29H,14H2,1H3,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURRXROMOYHUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC(=CC=C4)Cl)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((3-chlorobenzyl)oxy)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]methanesulfonamide](/img/structure/B2898510.png)
![(2E)-3-[(3,4-difluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2898511.png)


![(Z)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2898515.png)
![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2898516.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2898517.png)
![3-Methyl-N-(2-methylsulfanylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2898518.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2898522.png)

![3-allyl-9-(4-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2898528.png)

![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2898533.png)